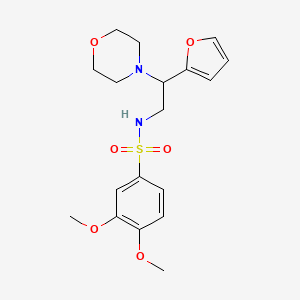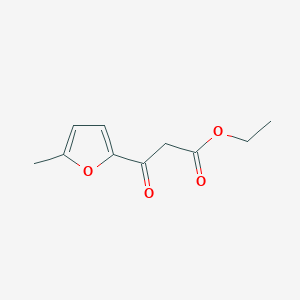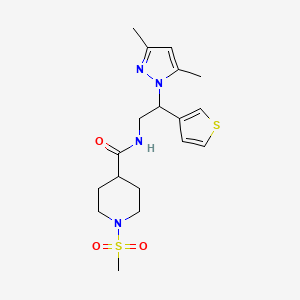![molecular formula C10H6N4O2S B2478646 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one CAS No. 1987262-92-9](/img/structure/B2478646.png)
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 1,2,4-oxadiazole, which is a class of organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known to have various therapeutic effects and are frequently encountered in active pharmaceutical ingredients .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, a series of new 1,3,4-thiadiazoles, were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis
The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthesis methods for compounds related to 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one. For instance, Kharchenko et al. (2009) described a liquid-phase route for combinatorial synthesis of novel substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, showcasing a new heterocyclic system (Kharchenko, Detistov, & Orlov, 2009). Similarly, Gomha et al. (2018) utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one in synthesizing novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, further evaluating their antimicrobial activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Antimicrobial and Antitubercular Activity
Several studies have focused on the antimicrobial and antitubercular potential of these compounds. Akhaja and Raval (2012) synthesized tetrahydropyrimidine–isatin hybrids, evaluating their anti-tubercular and antimalarial activity (Akhaja & Raval, 2012). Moreover, compounds with 1,3,4-oxadiazole and 1,2,4-triazole heterocycles demonstrated significant antimicrobial activity against bacteria, mold, and yeast in a study by Tien et al. (2016) (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Anticancer Properties
The anticancer properties of related compounds have also been a subject of research. Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening assays, highlighting its activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Photophysical Studies
In the field of optoelectronics, photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored, as seen in the work by Naik et al. (2019), indicating potential applications in photonic, sensor, and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Orientations Futures
The future directions for the research and development of these compounds could involve the discovery and development of new compounds with potential therapeutic activity . The importance of thiophene and thiadiazole rings as scaffolds present in a wide range of therapeutic agents has driven the synthesis of a large number of novel antitumor agents .
Mécanisme D'action
Target of Action
The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key players in both the peripheral and central nervous systems, influencing a variety of physiological functions.
Mode of Action
The compound interacts with the acetylcholine receptor, affecting its function . .
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor suggests that it may affect pathways related to neurotransmission . Acetylcholine is a neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning. Disruption of acetylcholine receptor function can therefore have widespread effects.
Propriétés
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S/c15-9-6(4-11-5-12-9)10-13-8(14-16-10)7-2-1-3-17-7/h1-5H,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCYOLVBALYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2478570.png)


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)




![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)
![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)

